molecular formula C13H16N2O2S B2494291 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864974-87-8

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2494291
CAS RN: 864974-87-8
M. Wt: 264.34
InChI Key: XLWQMOFGFDUMBA-YPKPFQOOSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidine and thiazole derivatives involves multiple steps, including conventional mild reaction conditions and specific catalysts to achieve the desired outcomes. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared through carbodiimide condensation, highlighting a convenient method for synthesizing complex molecules (Yu et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of similar compounds. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, showcasing the arrangement and comparison with related structures (Galushchinskiy et al., 2017). Such analyses are crucial for understanding the geometrical and electronic properties of these molecules.

Chemical Reactions and Properties

Chemical reactions involving thiazole and thiazolidine derivatives exhibit a range of activities, from hypoglycemic effects in biological models to the formation of hydrogen-bonded molecular assemblies. Studies have reported on the synthesis and biological activities of these compounds, illustrating their reactivity and potential applications in various fields (Balijapalli et al., 2017).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structures. For instance, the asymmetry in the crystal packing and hydrogen bonding contributes to the physical stability and solubility characteristics of these molecules. Detailed studies on compounds like N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide have provided insights into their physical properties through X-ray diffraction and spectroscopic techniques (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide and its derivatives can be deduced from experimental and theoretical studies. Investigations into the reactivity parameters, charge transfer, and electronic properties provide a comprehensive understanding of these molecules. For example, a theoretical study on a similar compound, (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, used quantum chemical calculations to explore its energies, geometrical structure, and vibrational wave numbers, highlighting its electrophilic nature and potential interactions with DNA bases (Maurya et al., 2019).

Scientific Research Applications

Toxic Metabolite Formation

Thiazoles such as thiabendazole, 4-tert-butyl-2-methyl-thiazole, and 2-(p-methoxyphenyl)-4-methylthiazole undergo metabolic pathways resulting in the formation of toxic metabolites. This metabolic process involves microsomal epoxidation of the C=C double bond, leading to ring cleavage products like thioamides and alpha-dicarbonyl fragments. These metabolites, identified in mice, could have implications for toxicity and are important considerations in the broader context of thiazole compounds' biological interactions (Mizutani, Yoshida, & Kawazoe, 1994).

Anticonvulsant Applications

Synthesized Derivatives for Anticonvulsant Activity

A series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives exhibited promising anticonvulsant activity, indicating potential applications in the development of new therapeutic agents. This study highlights the importance of the benzo[d]thiazol moiety in these compounds and its potential role in enhancing biological activity (Ali & Siddiqui, 2015).

Synthesis of Aryloxyanilide Ligands for Brain Imaging

Two aryloxyanilides with high affinity for brain peripheral benzodiazepine receptors (PBR) were synthesized, demonstrating the versatility of thiazole-containing compounds in developing ligands for sensitive brain imaging. This research underscores the potential of these compounds in positron emission tomography (PET) applications for studying PBR in the brain (Briard et al., 2008).

Attenuation of Neuroinflammation and Oxidative Stress

Benzimidazole-containing acetamide derivatives, including a thiazole moiety, demonstrated neuroprotective effects against ethanol-induced neurodegeneration. This suggests the potential application of these compounds in treating neurodegenerative disorders by mitigating oxidative stress-induced neuroinflammation (Imran et al., 2020).

Future Directions

The future directions for research on “(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide” and related compounds could include further exploration of their potential cytotoxic and antibacterial activities .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-4-5-11-12(8-9)18-13(14-10(2)16)15(11)6-7-17-3/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQMOFGFDUMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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